5-(Ethylamino)-uracil
Übersicht
Beschreibung
5-(Ethylamino)-uracil is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(Ethylamino)-uracil is a derivative of uracil that has garnered attention for its potential biological activities, particularly in antiviral and antibacterial applications. This article explores the compound's synthesis, biological properties, and its implications in medicinal chemistry, supported by various studies and findings.
1. Chemical Structure and Synthesis
This compound is characterized by the presence of an ethylamino group at the 5-position of the uracil ring. The synthesis of this compound typically involves the alkylation of uracil derivatives followed by purification processes to yield the desired product.
Table 1: Synthesis Pathways for this compound
Step | Reagents/Conditions | Product |
---|---|---|
1 | Uracil + Ethylamine | This compound |
2 | Purification (e.g., recrystallization) | Pure this compound |
2. Biological Activity
The biological activity of this compound has been investigated through various assays, focusing on its antiviral and antibacterial properties.
2.1 Antiviral Activity
Research indicates that derivatives of uracil, including this compound, exhibit broad-spectrum antiviral activity. For instance, studies have shown that similar compounds can inhibit viruses such as HIV and herpes simplex virus (HSV) through mechanisms involving nucleic acid synthesis interference.
- Mechanism of Action : The antiviral effects are primarily attributed to the ability of these compounds to mimic nucleotides, thereby interfering with viral replication processes.
Table 2: Antiviral Efficacy of Uracil Derivatives
Compound | Virus Type | EC50 (nM) | Reference |
---|---|---|---|
This compound | HIV | TBD | |
5-Substituted uracils | HSV | <50 | |
Perylen-3-ylethynyl-uracil | Chikungunya Virus | <3.2 |
2.2 Antibacterial Activity
In addition to its antiviral properties, this compound has shown potential as an antibacterial agent. Studies have demonstrated its activity against Gram-positive bacteria, with mechanisms involving inhibition of DNA polymerase and topoisomerase.
- In Vivo Studies : In murine models, derivatives have been tested for efficacy against Staphylococcus aureus, showing promising results in reducing bacterial load.
Table 3: Antibacterial Efficacy of Uracil Derivatives
Compound | Bacteria Type | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | S. aureus | 0.41 ± 0.15 | |
Hybrid Compounds | Gram-positive | TBD |
3. Case Studies and Research Findings
Several case studies highlight the biological significance of uracil derivatives:
- Case Study on Antiviral Activity : A study published in Antiviral Research demonstrated that a closely related compound to this compound exhibited significant inhibition against SARS-CoV-2 with an EC50 value below 51 nM, indicating potential for therapeutic use against respiratory viruses .
- Antibacterial Efficacy : Another investigation assessed the effectiveness of various uracil derivatives in treating bacterial infections in mice models, where compounds similar to this compound showed survival rates significantly higher than controls when administered post-infection .
4. Conclusion
The biological activity of this compound presents a promising avenue for further research in antiviral and antibacterial therapies. Its ability to mimic nucleotides offers a strategic advantage in drug design against resistant pathogens. Continued exploration into its mechanisms and efficacy could lead to significant advancements in pharmacotherapy.
Eigenschaften
IUPAC Name |
5-(ethylamino)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-7-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUUBHIVICKRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284664 | |
Record name | 5-(ethylamino)-uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-10-2 | |
Record name | NSC38190 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(ethylamino)-uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.